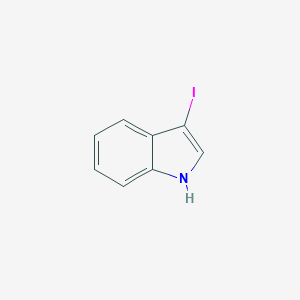

3-iodo-1H-indole

概述

描述

3-Iodo-1H-indole is a halogenated indole derivative characterized by an iodine atom at the 3-position of the indole scaffold. It serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and functional group transformations.

Synthesis:

The compound is synthesized via iodophor-mediated iodination of 1H-indole, achieving a 55% yield under optimized conditions. Alternative methods using iodine or NaI as catalysts result in lower yields (26% and 34%, respectively), underscoring iodophor's superior efficiency .

Reactivity:

this compound undergoes further functionalization, such as 2-sulfonylation with p-toluenesulfonyl hydrazide, yielding 65% of the 2-sulfonylated product . It also participates in Suzuki-Miyaura carbonylative cross-coupling reactions, forming 3-acyl indoles in moderate yields (e.g., 17 and 18 in Fig. 2) .

准备方法

Palladium/Copper-Catalyzed Sonogashira Coupling and Electrophilic Cyclization

Reaction Mechanism and Scope

The most widely reported method for synthesizing 3-iodoindoles involves a two-step protocol combining Sonogashira cross-coupling and electrophilic cyclization . Step 1 couples terminal alkynes with N,N-dialkyl-o-iodoanilines under Pd/Cu catalysis, forming N,N-dialkyl-o-(1-alkynyl)anilines. Step 2 employs iodine (I₂) in dichloromethane to induce cyclization, yielding N-alkyl-3-iodoindoles (Figure 1).

Key Conditions:

-

Catalyst System: PdCl₂(PPh₃)₂ (2 mol %) and CuI (1 mol %)

-

Solvent: Triethylamine (Et₃N) for coupling; CH₂Cl₂ for cyclization

-

Temperature: Room temperature for both steps

Electrophilic Iodination Using N-Iodosuccinimide and Boron Trifluoride Etherate

Directing Group-Assisted Regioselectivity

Electrophilic iodination with N-iodosuccinimide (NIS) and BF₃·Et₂O enables regioselective C3 functionalization of indoles bearing electron-withdrawing groups (EWGs) at C2 . The EWG directs iodination to C3 by deactivating C2 and stabilizing the transition state through resonance.

General Procedure:

-

Substrate: 1H-Indole-2-carbonitrile (0.5 mmol)

-

Reagents: NIS (1.0 equiv), BF₃·Et₂O (2.0 equiv)

-

Solvent: Dichloromethane (CH₂Cl₂)

Performance Metrics:

| Substrate | Product | Yield (%) |

|---|---|---|

| 1H-Indole-2-carbonitrile | 3-Iodo-1H-indole-2-carbonitrile | 78 |

| 1-Benzylindole-2-carboxamide | 3-Iodo-1-benzylindole-2-carboxamide | 72 |

This method is ideal for synthesizing 3-iodoindoles with C2 substituents (e.g., CN, CONH₂), though the parent 1H-indole remains challenging due to competing C2/C3 reactivity in unsubstituted systems .

Comparative Analysis of Synthetic Approaches

Efficiency and Limitations

The Pd/Cu method offers superior yields and substrate diversity but necessitates N-alkylation. Conversely, electrophilic iodination avoids metal catalysts but requires directing groups for selectivity .

Emerging Strategies: Cross-Coupling of 3-Iodoindole Precursors

Suzuki-Miyaura and Heck Reactions

3-Iodoindoles serve as precursors for synthesizing polyfunctionalized indoles via palladium-catalyzed cross-coupling . For example:

-

Suzuki Reaction: this compound-2-carbonitrile + Phenylboronic Acid → 3-Phenyl-1H-indole-2-carbonitrile (Yield: 82%) .

-

Heck Reaction: this compound-2-carbonitrile + Styrene → 3-Styryl-1H-indole-2-carbonitrile (Yield: 75%) .

Optimization Insights:

-

Catalyst: Pd(PPh₃)₄ (5 mol %)

-

Base: K₂CO₃ for Suzuki; Et₃N for Heck

-

Solvent: DMF/H₂O (Suzuki); DMF (Heck)

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances adapt Pd/Cu-catalyzed cyclization to continuous flow systems, enhancing scalability and reproducibility . Key parameters include:

化学反应分析

Types of Reactions: 3-Iodo-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-3-carboxylic acid or reduction to form indoline derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution Products: Various substituted indoles depending on the nucleophile used.

Oxidation Products: Indole-3-carboxylic acid.

Reduction Products: Indoline derivatives.

科学研究应用

Chemical Properties and Reactivity

3-Iodo-1H-indole is characterized by the presence of an iodine atom at the 3-position of the indole ring. This unique substitution enhances its reactivity compared to other halogenated indoles, making it a valuable building block in organic synthesis. The iodine atom facilitates a range of chemical reactions, including:

- Substitution Reactions : The iodine can be replaced by other functional groups through nucleophilic substitution.

- Oxidation and Reduction Reactions : The indole ring can undergo oxidation to form indole-3-carboxylic acid or reduction to yield indoline derivatives.

Common Reactions

| Reaction Type | Example Products | Common Reagents |

|---|---|---|

| Substitution | Various substituted indoles | Amines, thiols, alkoxides |

| Oxidation | Indole-3-carboxylic acid | Potassium permanganate, chromium trioxide |

| Reduction | Indoline derivatives | Lithium aluminum hydride, sodium borohydride |

This compound exhibits a broad spectrum of biological activities, making it a focal point in medicinal chemistry. Key activities include:

- Antiviral : Demonstrated efficacy against various viral infections.

- Anticancer : Shows potential in inhibiting cancer cell proliferation.

- Antimicrobial : Effective against a range of bacterial and fungal pathogens.

- Anti-inflammatory : Reduces inflammation in various biological models.

Example Synthesis Route

- Starting Materials : Terminal alkynes and N,N-dialkyl-o-iodoanilines.

- Catalysts : Palladium (Pd) and Copper (Cu).

- Conditions : Typically performed under standard Sonogashira coupling conditions.

Case Study 1: Anticancer Applications

A study demonstrated that this compound derivatives exhibited significant cytotoxicity against several cancer cell lines. The mechanisms involved apoptosis induction and cell cycle arrest at the G2/M phase. These findings suggest potential for developing new anticancer agents based on this compound .

Case Study 2: Antimicrobial Properties

Research indicated that this compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was attributed to its ability to disrupt bacterial cell membranes .

Comparison with Related Compounds

This compound can be compared with other halogenated indoles such as 3-bromo-1H-indole and 3-chloro-1H-indole. The presence of iodine enhances its reactivity due to the weaker carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds.

| Compound | Reactivity Level | Unique Properties |

|---|---|---|

| This compound | High | Superior participation in cross-coupling reactions |

| 3-Bromo-1H-indole | Moderate | Less reactive than iodo derivatives |

| 3-Chloro-1H-indole | Low | Least reactive among halogenated indoles |

作用机制

The mechanism of action of 3-iodo-1H-indole and its derivatives involves interaction with various molecular targets and pathways:

Molecular Targets: Indole derivatives can bind to multiple receptors and enzymes, modulating their activity.

Pathways Involved: These compounds can affect signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered cellular responses.

相似化合物的比较

Comparison with Structurally Similar Compounds

Iodinated Indole Derivatives

3-Iodo-1-Methyl-1H-Indole

- Molecular Formula : C₉H₈IN (MW: 257.07 g/mol) .

- Applications : Used in Pd-catalyzed coupling reactions for heterocyclic ketone synthesis .

3-Iodo-5-Methyl-1H-Indole

- Molecular Formula : C₉H₈IN (MW: 257.07 g/mol) .

- Synthesis : Achieved via regioselective iodination of 5-methylindole using [bis(acetoxy)iodo]benzene and NaI, yielding 94% .

- Key Difference : The 5-methyl substituent directs iodination to the 3-position with exceptional efficiency, contrasting with the 55% yield for 3-iodo-1H-indole .

Halogenated and Substituted Indoles

5-Bromo-1H-Indole and 7-Chloro-1H-Indole

- Synthesis : Bromination or chlorination of indole derivatives, often requiring harsh conditions (e.g., Br₂ or Cl₂) .

- Reactivity : Bromo and chloro substituents are less reactive than iodine in cross-coupling reactions, limiting their utility in Pd-catalyzed transformations .

5-Methoxy-1H-Indole

- Synthesis : Methoxylation via nucleophilic substitution or directed ortho-metalation strategies .

- Reactivity : The electron-donating methoxy group deactivates the indole ring, reducing electrophilic substitution rates compared to iodinated analogs .

Sulfonylated and Acylated Indoles

2-Sulfonylated-3-Iodo-1H-Indole (3a)

- Synthesis : Reacting this compound with p-toluenesulfonyl hydrazide yields 65% of the 2-sulfonylated product .

3-Acyl Indoles (e.g., 17 and 18)

- Synthesis : Carbonylation of this compound with arylboronic acids under Pd catalysis yields 3-acyl derivatives (moderate yields) .

- Comparison : Bromo or chloro analogs show lower reactivity in similar carbonylation reactions due to weaker C–X bond dissociation energies .

Data Table: Key Properties and Reactivity

Structural and Electronic Effects

- Iodine vs. Other Halogens : The iodine atom in this compound acts as a superior leaving group compared to bromine or chlorine, enhancing its utility in cross-coupling reactions .

- Substituent Position : Methyl groups at the 1- or 5-positions influence regioselectivity and steric effects, altering reaction pathways and yields .

生物活性

3-Iodo-1H-indole is a halogenated indole derivative that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula C8H6N and a molecular weight of approximately 202.14 g/mol. The presence of an iodine atom at the 3-position of the indole ring enhances its reactivity and biological activity compared to other halogenated indoles. This unique structural feature allows for various synthetic modifications, making it a valuable building block in organic synthesis.

The biological activity of this compound can be attributed to its interaction with multiple biological targets. Indole derivatives, including this compound, are known to bind with high affinity to various receptors and enzymes, resulting in significant biochemical effects:

- Antiviral Activity : Studies have shown that this compound exhibits antiviral properties by inhibiting viral replication through interference with viral enzymes.

- Anticancer Properties : This compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent. The mechanism often involves apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : this compound has been reported to possess antimicrobial activity against a range of pathogens, including bacteria and fungi.

Biological Activities

The following table summarizes the known biological activities of this compound:

| Biological Activity | Description |

|---|---|

| Antiviral | Inhibits viral replication; potential against HIV and other viruses. |

| Anticancer | Induces apoptosis in cancer cells; effective against various tumor types. |

| Antimicrobial | Exhibits activity against bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). |

| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo. |

| Antioxidant | Scavenges free radicals; protects cells from oxidative stress. |

Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c release and activation of caspase-3.

Antiviral Properties

Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound inhibits the replication of the influenza virus in vitro. The compound was found to interfere with the viral polymerase complex, reducing viral RNA synthesis by approximately 70% at a concentration of 10 µM .

Antimicrobial Effects

In a study reported in Antimicrobial Agents and Chemotherapy, this compound exhibited significant antibacterial activity against several strains of bacteria, including multidrug-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL .

Synthetic Applications

Due to its unique reactivity, this compound serves as a crucial intermediate for synthesizing various bioactive compounds. For instance, it can undergo cross-coupling reactions such as Suzuki or Heck reactions to produce more complex indole derivatives with enhanced biological activities.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-iodo-1H-indole, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The synthesis of this compound typically involves direct iodination of indole derivatives. A key approach is the reaction of indole with iodine in the presence of an oxidizing agent (e.g., HIO₃ or N-iodosuccinimide) under controlled temperatures (0–25°C) in solvents like dichloromethane or acetonitrile . For functionalization at the 3-position, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are employed. For example, this compound reacts with arylboronic acids under CO gas to yield acylindoles, though yields are moderate (50–70%) and require additives like pyridine or CsF . N-alkylation using mesylates (e.g., 2-morpholinoethyl methanesulfonate) in DMF with NaH as a base achieves 90% yields .

Q. How is this compound typically characterized in synthetic chemistry research?

- Methodological Answer : Characterization relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For instance, ¹H NMR peaks for the indole proton typically appear at δ 7.5–8.0 ppm, with distinct coupling patterns for substituents. HRMS (ESI) confirms molecular ions (e.g., m/z calcd for C₈H₆IN: 242.94) . X-ray crystallography using SHELXL or OLEX2 refines crystal structures, with residuals <0.05 for high-resolution data .

Q. What purification techniques are effective for isolating this compound derivatives?

- Methodological Answer : Flash chromatography (cyclohexane/EtOAC gradients) is standard for isolating intermediates . For polar derivatives, reverse-phase HPLC or recrystallization from ethanol/water mixtures improves purity. Industrial-scale production may use continuous flow reactors to optimize yield and reduce byproducts .

Advanced Research Questions

Q. What challenges arise in palladium-catalyzed carbonylation of this compound, and how can reaction conditions be optimized?

- Methodological Answer : Key challenges include low yields (40–60%) due to competing side reactions (e.g., protodeiodination) and CO gas handling. Optimization strategies:

- Use bulky phosphine ligands (e.g., XPhos) to stabilize Pd intermediates.

- Replace gaseous CO with solid CO surrogates (e.g., Mo(CO)₆) for safer handling .

- Add CsF or pyridine to enhance oxidative addition of the iodoindole to Pd(0) .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity. For example, Fukui indices identify the C3 position as electrophilic, favoring oxidative addition to Pd . Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., CB1 receptors) to guide pharmacophore design .

Q. What crystallographic challenges occur in refining this compound derivatives, and how are they resolved?

- Methodological Answer : Heavy iodine atoms cause absorption errors and anisotropic displacement. Mitigation steps:

- Use SHELXL with TWIN/BASF commands for twinned crystals .

- Apply multi-scan absorption corrections (e.g., SADABS) during data collection .

- Validate structures using R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis .

Q. How do substituents on the indole ring influence the biological activity of this compound derivatives?

- Methodological Answer : Structure-Activity Relationship (SAR) studies show:

- N-Alkylation (e.g., ethylmorpholine) enhances CB1 receptor binding .

- Electron-withdrawing groups (e.g., -CN, -F) at C5/C6 improve metabolic stability.

- Iodine’s van der Waals radius (~1.98 Å) facilitates halogen bonding with protein targets .

Q. Data Contradictions and Resolution

- Discrepancy : Moderate yields (50–70%) in carbonylation reactions vs. high yields (90%) in alkylation .

- Resolution : Side reactions (e.g., Pd black formation) in carbonylation require ligand optimization, while alkylation’s simplicity favors efficiency.

- Conflict : Computational vs. experimental regioselectivity in cross-coupling.

属性

IUPAC Name |

3-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVDXLYJTMHMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458781 | |

| Record name | 3-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26340-47-6 | |

| Record name | 3-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。